Technical Monograph: N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine
Technical Monograph: N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine
CAS: 643007-93-6 Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol
Part 1: Executive Summary
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine is a specialized secondary amine intermediate utilized in high-value medicinal chemistry campaigns. It functions as a strategic scaffold, combining the lipophilic, protein-binding capabilities of the piperonyl (1,3-benzodioxole) moiety with the metabolic resilience of the cyclopropylamine group.
This guide addresses the synthesis, characterization, and application of this compound.[1] Unlike simple alkyl amines, the cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and unique electronic properties, often serving as a bioisostere for isopropyl or ethyl groups to block N-dealkylation metabolic pathways.
Part 2: Physiochemical Profile
Understanding the physical baseline is critical for assay development and formulation.
| Property | Value (Experimental/Predicted) | Significance |
| LogP | ~1.8 – 2.1 | Moderate lipophilicity; likely CNS penetrant. |
| pKa (Conj. Acid) | ~8.5 – 9.0 | Exists largely as a cation at physiological pH (7.4). |
| H-Bond Donors | 1 (NH) | Critical for receptor interaction (H-bond donor). |
| H-Bond Acceptors | 3 (O-C-O, N) | Piperonyl oxygens participate in weak electrostatic interactions. |
| Boiling Point | ~280°C (760 mmHg) | High boiling point; amenable to high-vac distillation. |
| Solubility | DMSO, MeOH, DCM, EtOAc | Poor water solubility as free base; high as HCl salt. |
Part 3: Synthetic Framework
The most robust route to CAS 643007-93-6 is Reductive Amination . This method is preferred over direct alkylation due to the suppression of over-alkylation (quaternary salt formation).
Protocol A: Indirect Reductive Amination (High Purity)
Rationale: A two-step one-pot procedure allows for the complete formation of the imine intermediate before introducing the hydride source, minimizing the reduction of the aldehyde starting material to the alcohol side-product.
Reagents:
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Precursor: Piperonal (3,4-methylenedioxybenzaldehyde) [1.0 eq]
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Amine: Cyclopropylamine [1.1 eq]
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Solvent: Methanol (anhydrous) or Dichloromethane (DCM)
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Reducing Agent: Sodium Borohydride (NaBH₄) [1.5 eq] or Sodium Triacetoxyborohydride (STAB) for milder conditions.
Step-by-Step Methodology:
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Imine Formation:
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Charge a flame-dried reaction vessel with Piperonal (1.0 eq) dissolved in anhydrous Methanol (0.5 M concentration).
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Add Cyclopropylamine (1.1 eq) dropwise at 0°C.
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Optional: Add 3Å molecular sieves or MgSO₄ to sequester water and drive equilibrium.
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Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).
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Reduction:
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Cool the mixture to 0°C.
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Add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Caution: Exothermic hydrogen gas evolution.
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Allow to warm to RT and stir for 12 hours.
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Workup:
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Quench with 1M HCl (carefully) to destroy excess hydride and protonate the amine.
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Basify to pH >12 using 2M NaOH.
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Extract with DCM (3x). Wash combined organics with Brine.
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Dry over Na₂SO₄ and concentrate in vacuo.
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Purification:
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The crude oil is often sufficient for subsequent steps. For high purity (>98%), convert to the Hydrochloride Salt by adding 2M HCl in Diethyl Ether to the crude free base dissolved in Et₂O. Filter the white precipitate.
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Visualization: Synthetic Pathway
The following diagram illustrates the reaction logic and critical intermediates.
Figure 1: Reductive amination pathway. Dashed red line indicates the primary failure mode (direct reduction of aldehyde).
Part 4: Analytical Validation
Trustworthiness in synthesis relies on rigorous characterization. The following data points confirm the structure.
¹H-NMR (400 MHz, CDCl₃)
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δ 6.70–6.85 (m, 3H): Aromatic protons of the benzodioxole ring.
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δ 5.93 (s, 2H): The characteristic methylenedioxy singlet (-O-CH₂-O-). Diagnostic Peak.
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δ 3.75 (s, 2H): Benzylic methylene protons (Ar-CH₂-NH-).
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δ 2.15 (m, 1H): Cyclopropyl methine proton (-NH-CH-).
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δ 0.30–0.50 (m, 4H): Cyclopropyl methylene protons (high field multiplets).
Mass Spectrometry (ESI+)[5]
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[M+H]⁺: Calculated: 192.10; Observed: 192.1 ± 0.1.
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Fragmentation: Loss of the cyclopropyl group or tropylium ion formation from the benzyl moiety may be observed.
Part 5: Medicinal Chemistry Applications
This compound is not merely an intermediate; it is a pharmacophore hybrid .
Metabolic Stability (The Cyclopropyl Effect)
N-alkyl amines (methyl, ethyl) are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes. The cyclopropyl group resists this oxidation due to:
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Bond Dissociation Energy: The C-H bonds on the cyclopropane ring are stronger (~106 kcal/mol) than typical secondary alkyl C-H bonds.
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Steric/Electronic Clash: The unique orbital hybridization (high s-character) makes the radical abstraction step difficult for CYP450.
The Piperonyl Moiety & Mechanism Based Inhibition
The 1,3-benzodioxole ring is a known Mechanism-Based Inhibitor (MBI) of CYP450s (specifically CYP2D6 and CYP3A4).
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Mechanism: The methylene carbon is oxidized to a carbene, which coordinates irreversibly with the heme iron of the enzyme, forming a metabolic intermediate complex (MIC).
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Implication: Drugs containing this moiety may act as "boosters" for other co-administered drugs but require careful toxicity screening for drug-drug interactions (DDI).
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Pharmacophore decomposition highlighting the functional utility of the two core domains.
Part 6: Safety & Handling
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Hazard Class: Irritant (Skin/Eye). Potential sensitizer.[2][3]
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates over time.
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Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless intended for amide coupling).
References
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Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
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Cyclopropylamine in Drug Design: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[4][5] Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756. Link
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Piperonyl Metabolism: Murray, M. "Mechanisms of inhibition of cytochrome P450 by methylenedioxyphenyl compounds." Current Drug Metabolism, 2000, 1(1), 67-84. Link
- General Synthesis of N-Benzylcyclopropylamines: Ghorab, M. M., et al. "Synthesis and biological evaluation of some new benzodioxole derivatives." Journal of Chemical and Pharmaceutical Research, 2011.
